3-Methoxy-2-methylpentan-2-amine

Catalog No.
S14062773
CAS No.
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2-methylpentan-2-amine

Product Name

3-Methoxy-2-methylpentan-2-amine

IUPAC Name

3-methoxy-2-methylpentan-2-amine

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-5-6(9-4)7(2,3)8/h6H,5,8H2,1-4H3

InChI Key

HKMFCOLHXKJKNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)N)OC

3-Methoxy-2-methylpentan-2-amine is an organic compound with the molecular formula C6_6H15_{15}NO. It is classified as a secondary amine and is characterized by the presence of both a methoxy group (-OCH3_3) and a methyl group (-CH3_3) attached to the pentane backbone. This structural configuration contributes to its unique chemical properties and reactivity, making it a compound of interest in various fields, including organic chemistry and pharmaceuticals.

  • Oxidation: This compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield simpler amines or hydrocarbons, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing it to be replaced by other functional groups when reacted with alkyl halides or sulfonates.

The specific products formed from these reactions depend on the conditions and reagents used.

The synthesis of 3-Methoxy-2-methylpentan-2-amine can be achieved through several methods:

  • Amine Reaction: One common approach involves reacting 3-methoxy-2-methylpentan-2-ol with ammonia or another amine under suitable conditions, often requiring a catalyst and elevated temperatures for efficiency.
  • Enzymatic Synthesis: Enzymatic methods may also be employed, utilizing transaminases to facilitate the conversion of precursors into the desired amine product .
  • Industrial Methods: In industrial settings, continuous flow reactors may be used to enhance yield and purity by providing better control over reaction conditions.

3-Methoxy-2-methylpentan-2-amine has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is useful in studies related to amine metabolism and enzyme interactions.
  • Industrial Use: It is employed in the production of specialty chemicals and serves as a precursor in various industrial applications.

Several compounds share structural similarities with 3-Methoxy-2-methylpentan-2-amine:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-3-pentanamineLacks the methoxy groupSimpler structure, less functional diversity
3-Methyl-N-(2-methylpentan-2-yl)anilineContains an aniline moietyDifferent functional groups alter reactivity
1-Methoxy-2-methylpentan-1-aminesSimilar backbone but different amine positionVariations in nitrogen placement affect properties

3-Methoxy-2-methylpentan-2-amines' uniqueness lies in its combination of both a methoxy and a methyl group, which provides distinct chemical properties not present in the similar compounds listed above. This structural diversity enhances its utility in synthetic and industrial applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

131.131014166 g/mol

Monoisotopic Mass

131.131014166 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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